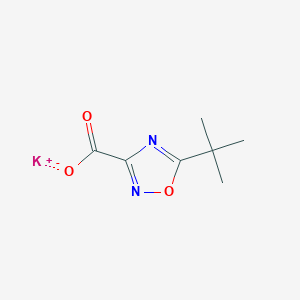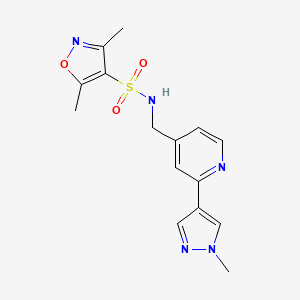![molecular formula C14H12Cl2N4S B2835052 3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine CAS No. 307545-97-7](/img/structure/B2835052.png)
3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound was synthesized by the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a 90% yield . Other synthetic approaches have been applied in preparing pharmacologically active decorated diazines .
Molecular Structure Analysis
The single-crystal X-ray analysis shows that the title compound crystallizes in the triclinic space group P-1 with unit-cell parameters a = 7.9351 (4) Å, b = 11.1687 (6) Å, c = 16.1281 (9) Å, α = 73.713 (5)°, β = 80.362 (5)°, γ = 72.882 (4)° and Z = 4 .
Chemical Reactions Analysis
The compound has been used in the synthesis of 7-methyl-2-phenylimidazo . Other reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .
Physical And Chemical Properties Analysis
The compound is a brown crystalline powder . Other physical and chemical properties such as melting point or solubility are not explicitly mentioned in the sources.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on 3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine and related compounds has explored various synthetic pathways and their potential biological activities. For instance, studies have focused on synthesizing imidazo[1,2-a]pyridines with substitutions at the 3-position, aiming to discover new antiulcer agents. Despite not showing significant antisecretory activity, some derivatives exhibited notable cytoprotective properties in ethanol and HCl-induced ulcer models Starrett et al., 1989. Another avenue of research involved the creation of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities Azab et al., 2013.
Medicinal Chemistry and Biological Evaluation
Research has extended into evaluating the biological activities of synthesized compounds. For example, a study synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for the chemical detoxification of HgCl2, indicating potential applications in treating mercury-induced toxicity Sharma et al., 2018. Another study synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives with pyridine, thiazole, and pyrazole moieties, revealing remarkable antibacterial activities of some imidazopyridine-thiazole hybrids Althagafi & Abdel‐Latif, 2021.
Chemical Detoxification and Environmental Applications
Further research has explored the application of synthesized compounds in environmental contexts, such as the development of compounds for the detoxification of harmful substances. The study on selenoester derivatives for HgCl2 detoxification is a prime example of applying chemical synthesis to address environmental health challenges Sharma et al., 2018.
Mécanisme D'action
While the specific mechanism of action for this compound is not explicitly stated in the sources, imidazole compounds are known to exhibit a broad range of chemical and biological properties . They are found in many pharmaceuticals and exhibit activities such as antimicrobial, anti-inflammatory, antitumor, and more .
Propriétés
IUPAC Name |
3,6-dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)18-14(17-8)21-7-11-13(16)20-6-10(15)3-4-12(20)19-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRODGPUBFZPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)




![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)



![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)
![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)